molecular formula C13H30BrN B1196926 Decyltrimethylammonium bromide CAS No. 2082-84-0

Decyltrimethylammonium bromide

Cat. No.: B1196926
CAS No.: 2082-84-0
M. Wt: 280.29 g/mol
InChI Key: PLMFYJJFUUUCRZ-UHFFFAOYSA-M
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Description

Decyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C13H30BrN . It is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Decyltrimethylammonium bromide, also known as a quaternary ammonium compound, is an organic chemical substance with the molecular formula C13H30BrN . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound is a type of surfactant . Its primary targets are membrane-bound proteins and peptides . It interacts with these targets, disrupting hydrophobic interactions and electrostatic forces .

Mode of Action

The compound’s interaction with its targets results in the solubilization of these proteins and peptides . This makes them accessible for analysis and characterization . The compound’s unique properties allow it to form micelle structures in water , which can enhance its interaction with its targets.

Pharmacokinetics

As a surfactant, it is expected to have good solubility in both water and alcohol , which could influence its bioavailability.

Result of Action

The primary result of this compound’s action is the solubilization of membrane-bound proteins and peptides . This can facilitate their analysis and characterization, and potentially influence various biochemical processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored away from oxidizing agents, and in a cool, dry place to avoid contact with moisture and water sources . Its stability under normal temperature and pressure conditions suggests that it can maintain its efficacy in a variety of environments .

Biochemical Analysis

Biochemical Properties

Decyltrimethylammonium bromide plays a significant role in biochemical reactions, primarily due to its surfactant nature. It interacts with enzymes, proteins, and other biomolecules by disrupting hydrophobic interactions and electrostatic forces. This compound is particularly effective in solubilizing membrane-bound proteins and peptides, making them accessible for analysis and characterization . Additionally, this compound can form micelles, which are useful in various biochemical assays and reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt the integrity of cell membranes, leading to changes in ion transport and membrane potential . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules and disrupt their interactions. It can inhibit or activate enzymes by altering their conformation and binding sites . Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, affecting the transcription and translation processes . The surfactant properties of this compound enable it to solubilize hydrophobic molecules, facilitating their analysis and characterization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and concentration . Long-term exposure to this compound can lead to alterations in cellular function, including changes in membrane integrity, enzyme activity, and gene expression . These temporal effects are crucial for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane permeability and facilitate the uptake of specific molecules . At high doses, it may exhibit toxic or adverse effects, such as cell lysis, inflammation, and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the optimal concentration for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid and protein metabolism . This compound’s role in metabolic pathways is critical for understanding its impact on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity . The transport and distribution of this compound are essential for understanding its effects on cellular processes and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyltrimethylammonium bromide is typically synthesized through the reaction of 1-bromodecane with trimethylamine . The reaction proceeds as follows:

C10H21Br+N(CH3)3C10H21N(CH3)3+Br\text{C10H21Br} + \text{N(CH3)3} \rightarrow \text{C10H21N(CH3)3}^+ \text{Br}^- C10H21Br+N(CH3)3→C10H21N(CH3)3+Br−

This reaction is usually carried out in an inert atmosphere at room temperature. The product is then purified by recrystallization from ethanol and dried under vacuum .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk and purified using large-scale crystallization and drying techniques .

Chemical Reactions Analysis

Types of Reactions: Decyltrimethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions often include aqueous or alcoholic solvents.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Comparison with Similar Compounds

    Dodecyltrimethylammonium bromide: This compound has a longer alkyl chain (12 carbons) compared to this compound (10 carbons).

    Hexathis compound: With an even longer alkyl chain (16 carbons), this compound is used in similar applications but may have different solubility and micelle formation properties.

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in certain applications, such as micelle formation and protein solubilization, where other surfactants may not perform as well .

Properties

IUPAC Name

decyl(trimethyl)azanium;bromide
Source PubChem
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InChI

InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFYJJFUUUCRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15053-09-5 (Parent)
Record name 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID80883792
Record name 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2082-84-0
Record name Decyltrimethylammonium bromide
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Record name 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Decyltrimethylammonium bromide
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Record name Decyltrimethylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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